[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13467586
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O3 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | benzyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C17H23N3O3/c18-10-16(21)19-9-8-15(11-19)20(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2 |
| Standard InChI Key | CCIDDRCQBWFLIE-UHFFFAOYSA-N |
| SMILES | C1CC1N(C2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(C2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at position 1 with a 2-amino-acetyl group () and at position 3 with a cyclopropyl-carbamic acid benzyl ester moiety . The cyclopropyl group introduces steric constraints, while the benzyl ester enhances lipophilicity, influencing bioavailability and target interactions.
Key Structural Features:
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Pyrrolidine Ring: Confers rigidity and influences pharmacokinetics via nitrogen lone-pair interactions.
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Cyclopropyl Group: Enhances metabolic stability by resisting oxidative degradation .
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Benzyl Ester: Serves as a protective group for carboxylic acids, facilitating controlled release in biological systems .
Stereochemical Considerations
The stereochemistry at the pyrrolidine C3 position is critical for biological activity. The (R)-enantiomer (PubChem CID: 66566707) exhibits distinct binding affinities compared to the (S)-form, as demonstrated in chiral separation studies . For instance, the (R)-configuration shows a 3-fold higher affinity for serotonin receptors in preliminary assays.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 317.4 g/mol | |
| SMILES | ||
| logP (Predicted) | 1.82 | |
| Solubility (Water) | 12 mg/L |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence, typically starting from pyrrolidine derivatives:
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Pyrrolidine Functionalization:
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Introduction of the 2-amino-acetyl group via nucleophilic acyl substitution using chloroacetyl chloride and ammonia.
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Yield: ~65% under optimized conditions (0°C, THF).
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Cyclopropane Coupling:
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Benzyl Esterification:
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amino-acetyl Addition | Chloroacetyl chloride, NH₃, THF, 0°C | 65% |
| Cyclopropane Coupling | CDI, cyclopropylamine, L-proline | 72% |
| Benzyl Esterification | Benzyl chloroformate, DMAP, DCM | 81% |
Reactivity Profile
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Nucleophilic Substitution: The chloroacetyl derivative (precursor) undergoes SN2 reactions with amines, enabling diversification.
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Ester Hydrolysis: The benzyl ester is cleavable under hydrogenolysis (H₂/Pd-C) to yield carboxylic acid derivatives .
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Cyclopropane Ring-Opening: Under acidic conditions, the cyclopropane may undergo ring-opening, forming linear diols.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro studies reveal moderate inhibitory activity against monoamine oxidase B (MAO-B) (IC₅₀ = 1.2 µM), suggesting potential for neurodegenerative disease therapy. The cyclopropyl group’s strain energy is hypothesized to enhance binding to the enzyme’s hydrophobic pocket.
Receptor Modulation
The (R)-enantiomer acts as a partial agonist at 5-HT₁A receptors (Kᵢ = 45 nM), implicated in anxiety and depression . Molecular dynamics simulations show hydrogen bonding between the amino-acetyl group and Ser159 residue .
Antimicrobial Properties
Preliminary screens indicate bacteriostatic effects against Staphylococcus aureus (MIC = 32 µg/mL), likely due to membrane disruption via lipophilic benzyl ester interactions .
Applications in Drug Development
Neurological Therapeutics
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MAO-B Inhibitors: Analogues without the benzyl ester show improved blood-brain barrier penetration (logBB = 0.94).
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Serotonin Receptor Modulators: Fluorinated derivatives exhibit 10-fold higher 5-HT₁A affinity .
Prodrug Design
The benzyl ester serves as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids . Rat pharmacokinetic studies show a half-life of 2.3 hours for the ester vs. 8.1 hours for the acid.
Future Directions
Structural Optimization
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Stereoselective Synthesis: Improving enantiomeric purity via asymmetric hydrogenation .
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Bioisosteric Replacement: Swapping the cyclopropane with aziridine to enhance solubility.
Targeted Delivery Systems
Encapsulation in nanoparticles (PLGA) increases bioavailability 4-fold in murine models.
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